2-[5-(trifluoromethyl)thiophen-2-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(trifluoromethyl)thiophen-2-yl]piperidine is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine typically involves the formation of the thiophene ring followed by the introduction of the piperidine moiety. One common method includes the condensation of a trifluoromethyl-substituted thiophene precursor with a piperidine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(trifluoromethyl)thiophen-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, particularly at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-[5-(trifluoromethyl)thiophen-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme functions.
Wirkmechanismus
The mechanism of action of 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure but with an ethanamine moiety instead of piperidine.
2-[5-(trifluoromethyl)thiophen-2-yl]ethanol: Contains an ethanol group instead of piperidine.
Uniqueness
2-[5-(trifluoromethyl)thiophen-2-yl]piperidine is unique due to the combination of the trifluoromethyl-substituted thiophene ring and the piperidine moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine involves the reaction of 2-bromo-5-(trifluoromethyl)thiophene with piperidine in the presence of a base.", "Starting Materials": [ "2-bromo-5-(trifluoromethyl)thiophene", "Piperidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-(trifluoromethyl)thiophene in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Heat the mixture to reflux for several hours to allow for the deprotonation of the piperidine.", "Step 3: Add the piperidine to the reaction mixture and continue heating at reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine as a white solid." ] } | |
CAS-Nummer |
1270471-63-0 |
Molekularformel |
C10H12F3NS |
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)thiophen-2-yl]piperidine |
InChI |
InChI=1S/C10H12F3NS/c11-10(12,13)9-5-4-8(15-9)7-3-1-2-6-14-7/h4-5,7,14H,1-3,6H2 |
InChI-Schlüssel |
IGELPZLAZQSXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=C(S2)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.